molecular formula C10H4Cl2N2 B1346746 4,6-Dichloroquinoline-3-carbonitrile CAS No. 936498-04-3

4,6-Dichloroquinoline-3-carbonitrile

Cat. No. B1346746
M. Wt: 223.05 g/mol
InChI Key: JTWDDTWMLBDQNM-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

4,6-Dichloroquinoline-3-carbonitrile is primarily involved in the synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones and other complex heterocyclic compounds. For instance, Mekheimer et al. (2008) demonstrated the synthesis of these compounds starting with 2,4-dichloroquinoline-3-carbonitrile. This process involves reactions with various reagents like 4-methylpiperidine, leading to chloro-quinoline derivatives and subsequent transformation into aminopyrazoloquinolines and azidopyrazoloquinolines (Mekheimer, R., Refaey, S., Sadek, K., Hameed, A. A., Ibrahim, M., & Shah, A., 2008).

Optoelectronic and Nonlinear Properties

Another significant application area is in exploring the optoelectronic and nonlinear properties of derivatives of quinoline-3-carbonitrile. For example, Irfan et al. (2020) studied the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including those related to quinoline-3-carbonitrile, highlighting their potential as multifunctional materials in various technological applications (Irfan, A., Al‐Sehemi, A., Chaudhry, A. R., Muhammad, S., & Jin, R., 2020).

Reactivity and Chemical Transformations

The chemical reactivity of quinoline-3-carbonitrile derivatives, including 4,6-dichloroquinoline-3-carbonitrile, has been a focus of research for developing new heterocyclic systems. Ibrahim and El-Gohary (2016) studied the reactivity of 6-methylchromone-3-carbonitrile towards various nucleophiles, leading to the formation of diverse heterocyclic structures (Ibrahim, M., & El-Gohary, N. M., 2016).

Cancer Research and Kinase Inhibition

In the context of cancer research, derivatives of 4,6-dichloroquinoline-3-carbonitrile have been investigated as potential kinase inhibitors. Studies by Wissner et al. (2003, 2005) have demonstrated the synthesis of quinoline-3-carbonitrile derivatives as inhibitors of EGFR and HER-2 kinases, highlighting their potential in cancer therapeutics (Wissner, A. et al., 2003), (Tsou, H. et al., 2005).

Safety And Hazards

The safety and hazards of 4,6-Dichloroquinoline-3-carbonitrile are not readily available. It is recommended to handle this compound with appropriate safety measures1.


Future Directions

The future directions for 4,6-Dichloroquinoline-3-carbonitrile are not readily available. Given its structural features, it could be of interest in the development of new chemical entities for various applications. Further research is needed to explore its potential uses and properties.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

4,6-dichloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWDDTWMLBDQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloroquinoline-3-carbonitrile

CAS RN

936498-04-3
Record name 4,6-dichloroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

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